1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,3,6,7-Tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound characterized by a fused imidazo[2,1-f]purine-dione core. Its structure features methyl groups at positions 1, 3, 6, and 7, and a propyl chain at position 8 (Figure 1). This compound belongs to a broader class of imidazo-purine derivatives, which have gained attention for their diverse pharmacological activities, including serotonin receptor modulation, phosphodiesterase (PDE) inhibition, and anticancer effects .
Properties
IUPAC Name |
2,4,7,8-tetramethyl-6-propylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-6-7-18-8(2)9(3)19-10-11(15-13(18)19)16(4)14(21)17(5)12(10)20/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKBTPXYDMIGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted purine derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the formation of the imidazo[2,1-f]purine ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,3,6,7-Tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1,3,6,7-Tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antiviral, antibacterial, and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[2,1-f]purine-2,4-dione derivatives exhibit structural diversity based on substituents at positions 1, 3, 6, 7, and 6. Below is a comparative analysis of key analogs:
Structural and Functional Comparisons
Key Observations
Substituent Impact on Receptor Affinity: Fluorinated arylpiperazinylalkyl derivatives (e.g., 3i, AZ-853) show strong 5-HT1A/5-HT7 receptor binding, whereas the target compound’s 8-propyl group may reduce polar interactions, favoring lipophilicity over receptor selectivity .
Enzyme Inhibition Profiles :
- Most imidazo-purine derivatives exhibit weak PDE4B/PDE10A inhibition, suggesting the core structure is more suited for receptor modulation than PDE targeting .
Pharmacokinetic Properties :
- AZ-853 outperforms AZ-861 in brain penetration due to reduced steric hindrance from its 8-fluorophenyl group, a factor relevant to the target compound’s 8-propyl chain .
- Propyl-substituted analogs may exhibit moderate logP values (~2–3), balancing blood-brain barrier permeability and hepatic clearance .
Therapeutic Potential: Antidepressant activity is strongly linked to 5-HT1A agonism (e.g., 3i, AZ-853), while anticancer effects (e.g., CB11) require PPARγ activation . The target compound’s therapeutic niche remains underexplored but may align with serotonin receptor modulation.
Biological Activity
The compound 1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H19N5O2 |
| Molecular Weight | 289.33 g/mol |
Antitumor Activity
Research has indicated that derivatives of imidazo[2,1-f]purines exhibit significant antitumor activity. For instance:
- In vitro studies demonstrated that certain derivatives inhibited the growth of various cancer cell lines including MCF-7 (breast cancer) and K562 (myelogenous leukemia) with IC50 values as low as 7.4 µM .
- The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the imidazo ring enhance biological activity significantly .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties:
- Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. Specific pathways affected include NF-kB and MAPK signaling pathways .
Enzyme Inhibition
The compound shows potential as an enzyme inhibitor:
- It has been noted for its ability to inhibit enzymes such as telomerase and various kinases involved in cancer progression. This inhibition is crucial for its potential therapeutic applications in oncology .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines:
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant cytotoxicity was observed with an EC50 value of 10.28 µg/mL against HEPG2 liver cancer cells.
Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammation:
- Objective : To determine the impact on cytokine release.
- Findings : The compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40%, indicating a strong anti-inflammatory effect.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The imidazo[2,1-f]purine core allows for effective binding to enzyme active sites, leading to inhibition of enzymatic activity.
- Signal Modulation : Interaction with receptors involved in cellular signaling pathways modulates responses to growth factors and cytokines.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to synthesize 8-substituted imidazo[2,1-f]purine-2,4-dione derivatives?
- Methodological Answer : Key synthetic routes include:
- Huisgen cycloaddition : Copper(I)-catalyzed azide-alkyne cycloaddition for introducing triazole moieties at the 8-position .
- Sonogashira coupling : Palladium-mediated coupling of terminal alkynes to install propargyl groups .
- Alkylation and cyclization : Reaction of bromoxanthine intermediates with thiiranes or amines to form fused heterocycles (e.g., thiazolo- or pyrazino-purinediones) .
Q. How are structural modifications at the 8-position optimized for receptor targeting?
- Methodological Answer : Substituents are tailored via:
- Piperazinylalkyl chains : Linked to aryl groups (e.g., 2-fluorophenyl or 3-trifluoromethylphenyl) to enhance 5-HT1A receptor affinity .
- Phenoxyethyl or benzyl groups : Introduced to improve water solubility and adenosine receptor antagonism .
Advanced Research Questions
Q. How do subtle structural differences (e.g., fluorophenyl vs. trifluoromethylphenyl substituents) influence pharmacological profiles?
- Case Study : AZ-853 (2-fluorophenyl) vs. AZ-861 (3-trifluoromethylphenyl):
- Functional Assays : AZ-861 shows stronger 5-HT1A agonism in cAMP inhibition, while AZ-853 exhibits superior brain penetration due to lipophilicity differences .
- In Vivo Outcomes : AZ-853 induces weight gain and hypotensive effects via α1-adrenolytic activity, whereas AZ-861 causes lipid metabolism disturbances .
Q. What experimental models validate the antidepressant efficacy of imidazo-purinediones?
- In Vivo Models :
- Forced Swim Test (FST) : Acute and repeated dosing in mice show reduced immobility time, partially reversed by 5-HT1A antagonist WAY-100635 .
- Four-Plate Test : Anxiolytic effects at low doses (e.g., 2.5 mg/kg for compound 3i) .
Q. How can selectivity for adenosine receptor subtypes (A1/A2A/A3) be engineered?
- Design Principles :
- A3 Antagonism : 8-Benzyl or pyrido-fused derivatives (e.g., compound 11e) achieve sub-nanomolar via hydrophobic interactions with Gln167-Asn250 in the receptor pocket .
- A1/A2A Selectivity : Pyrazino[2,1-f]purinediones with hydrophilic substituents (e.g., methylthiazole) balance water solubility and receptor affinity .
- Validation : Radioligand competition assays (³H-CCPA for A1, ³H-ZM241385 for A2A) and functional GTPγS binding .
Q. What methodologies assess metabolic stability and blood-brain barrier (BBB) penetration?
- Metabolic Stability :
- Human Liver Microsomes (HLM) : Quantify parent compound degradation over time; e.g., AZ-853 shows moderate stability (t₁/₂ = 45 min) .
- Micellar Electrokinetic Chromatography (MEKC) : Predicts logP values to optimize lipophilicity for BBB penetration .
Data Contradictions and Resolution
Q. Why do structurally similar derivatives (e.g., AZ-853 and AZ-861) exhibit divergent side-effect profiles?
- Resolution :
- α1-Adrenolytic Activity : AZ-853’s fluorophenyl group increases α1 receptor binding, causing hypotension, absent in AZ-861 .
- Lipid Metabolism : AZ-861’s trifluoromethyl group disrupts hepatic lipid processing, linked to PPARγ modulation .
Safety and Tolerability Profiling
Q. What preclinical safety parameters are prioritized beyond efficacy?
- Key Metrics :
- Cardiovascular : Systolic blood pressure monitoring (AZ-853 reduces by 15–20 mmHg) .
- Metabolic : Serum glucose/lipid profiling (e.g., AZ-861 elevates triglycerides by 30%) .
- Sedation : Locomotor activity tests (e.g., open field assay) to rule out CNS depression .
- Regulatory Alignment : Align with ICH S7A guidelines for cardiovascular and CNS safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
